Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
The compound is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxamido . Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Chemical Reactions Analysis
Again, without specific information on this compound, it’s challenging to provide an analysis of its chemical reactions. Thiadiazoles can participate in a variety of reactions, including nucleophilic substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like carboxamide could influence its solubility and reactivity .Scientific Research Applications
Compound Synthesis and Structural Analysis :
- Syntheses of compounds related to Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds, have been reported. These compounds were characterized using spectral, X-ray, and DFT studies, showcasing their stability and potential for further applications (Dani et al., 2013).
Chemical Reactions and Compound Formation :
- Investigations into related thiadiazole compounds have demonstrated various chemical reactions leading to the formation of novel compounds. For instance, reactions involving Mn(II) catalysis were found to yield thiadiazole compounds through cyclization and condensation processes (Dani et al., 2013).
Potential Biological Activities :
- While the focus is not on biological applications, it's worth noting that studies have delved into thiadiazole derivatives' potential biological activities, such as antimicrobial and anti-inflammatory effects. For example, certain thiadiazole derivatives showed significant activity against various bacterial strains (Kadi et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
benzyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S3/c1-9-12(26-20-17-9)13(22)16-14-18-19-15(25-14)24-8-11(21)23-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDPGIMKQAHKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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